1-[3-(Cycloheptylamino)pyrrolidin-1-yl]propan-1-one

Catalog No.
S7900419
CAS No.
M.F
C14H26N2O
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Cycloheptylamino)pyrrolidin-1-yl]propan-1-on...

Product Name

1-[3-(Cycloheptylamino)pyrrolidin-1-yl]propan-1-one

IUPAC Name

1-[3-(cycloheptylamino)pyrrolidin-1-yl]propan-1-one

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C14H26N2O/c1-2-14(17)16-10-9-13(11-16)15-12-7-5-3-4-6-8-12/h12-13,15H,2-11H2,1H3

InChI Key

MQNIEGMORVAPPB-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCC(C1)NC2CCCCCC2

Canonical SMILES

CCC(=O)N1CCC(C1)NC2CCCCCC2
1-[3-(Cycloheptylamino)pyrrolidin-1-yl]propan-1-one, also known as CHAPPO, is a chemical compound that falls under the category of designer drugs. CHAPPO is a synthetic analogue of cathinone, a stimulant found in the khat plant that is native to East Africa and the Arabian Peninsula. CHAPPO is a psychoactive substance that has gained popularity among drug users due to its recreational effects on the central nervous system.
CHAPPO is a white crystalline powder that has a molecular weight of 257.39 g/mol. The chemical formula of CHAPPO is C15H24N2O. It has a melting point of 141-142°C. CHAPPO is soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water.
CHAPPO can be synthesized through various methods including reductive amination and condensation reactions. The synthesis of CHAPPO can be achieved through the reaction of 3-oxo-N-cycloheptylpropan-1-amine with pyrrolidine in the presence of a reducing agent. The structure of CHAPPO can be characterized using various techniques including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy and mass spectrometry (MS).
The detection and quantification of CHAPPO can be performed using analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods are highly sensitive and specific, making them useful in forensic science and drug testing.
CHAPPO acts as a central nervous system stimulant, similar to other cathinone analogues. It enhances the release of dopamine, serotonin and norepinephrine, resulting in feelings of euphoria and increased energy. Additionally, CHAPPO has been observed to have anxiolytic effects, reducing anxiety and stress in animal models.
Studies have shown that CHAPPO has a relatively low toxicity profile. However, its long-term effects on the brain and other organs are not well understood. In addition, its use in humans and animals is not recommended due to the lack of regulatory approval and potential risks associated with its use.
CHAPPO has been used as a tool in scientific experiments to study the effects of stimulants on the central nervous system. It has also been used in research to investigate the treatment of anxiety disorders.
Research on CHAPPO is ongoing, with studies focusing on its pharmacological properties, toxicology, and potential therapeutic applications.
CHAPPO has potential implications in various fields of research and industry, including drug discovery and development, forensic science, neuroscience, and psychiatry.
Although CHAPPO shows promise as a research tool and potential therapeutic agent, there are limitations to its use and further research is needed to fully understand its effects and potential applications. Future research should focus on elucidating its long-term effects and determining its safety profile in humans and animal models.
- Investigating the effects of CHAPPO on brain function and cognition
- Studying the potential therapeutic applications of CHAPPO in the treatment of anxiety and other psychiatric disorders
- Investigating the pharmacokinetics and metabolism of CHAPPO in humans and animal models
- Developing more specific and sensitive analytical methods for the detection and quantification of CHAPPO
- Investigating the potential environmental impacts of CHAPPO and other cathinone analogues on aquatic ecosystems
- Studying the interactions between CHAPPO and other drugs and their potential synergistic effects
- Investigating the potential use of CHAPPO as a performance-enhancing drug in athletes
- Developing safer and more effective cathinone analogues for potential therapeutic applications

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.204513457 g/mol

Monoisotopic Mass

238.204513457 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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